molecular formula C18H15NO3 B11317958 7-methoxy-N-phenyl-1-benzoxepine-4-carboxamide

7-methoxy-N-phenyl-1-benzoxepine-4-carboxamide

Cat. No.: B11317958
M. Wt: 293.3 g/mol
InChI Key: RYXIKWLYJRKHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-N-phenyl-1-benzoxepine-4-carboxamide is a synthetic organic compound belonging to the benzoxepine class Benzoxepines are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-N-phenyl-1-benzoxepine-4-carboxamide typically involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100°C . This method allows for the formation of the benzoxepine ring system, which is a crucial structural component of the compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-N-phenyl-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy and phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxepine oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

7-Methoxy-N-phenyl-1-benzoxepine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-methoxy-N-phenyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various pharmacological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction.

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-N-phenyl-1-benzoxepine-4-carboxamide stands out due to its specific methoxy and phenyl substituents, which confer unique chemical and biological properties

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

7-methoxy-N-phenyl-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C18H15NO3/c1-21-16-7-8-17-14(12-16)11-13(9-10-22-17)18(20)19-15-5-3-2-4-6-15/h2-12H,1H3,(H,19,20)

InChI Key

RYXIKWLYJRKHLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.